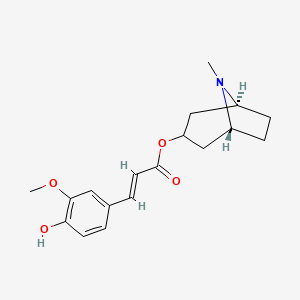

Tropan-3alpha-yl ferulate

Descripción general

Descripción

Tropan-3alpha-yl ferulate is a compound that belongs to the class of tropane alkaloids. Tropane alkaloids are naturally occurring chemical compounds found in various plants, particularly those in the Solanaceae family. These compounds are known for their pharmacological properties, including their use as anticholinergic agents. This compound is an ester derivative of tropine and ferulic acid, combining the tropane skeleton with the phenolic structure of ferulic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tropan-3alpha-yl ferulate typically involves the esterification of tropine with ferulic acid. The reaction can be carried out using various esterification methods, such as Fischer esterification, which involves the use of an acid catalyst like sulfuric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of enzymatic catalysis. Enzymes like lipases can be used to catalyze the esterification reaction under milder conditions, which can be advantageous for large-scale production. Additionally, solid-phase extraction techniques can be employed to purify the final product.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ester bond in Tropan-3α-yl ferulate undergoes hydrolysis under acidic or basic conditions, yielding tropine and ferulic acid.

Reaction Conditions and Products

| Condition | Reagents | Products | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Acidic hydrolysis | 1 M HCl, reflux (6 hrs) | Tropine + Ferulic acid | |

| Basic hydrolysis | 1 M NaOH, reflux (4 hrs) | Tropine + Ferulate salt |

-

Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon (SN2 pathway), while acidic hydrolysis involves protonation of the ester oxygen followed by water attack .

Nucleophilic Substitution at C-3

The tropane ring’s C-3 position is stereochemically reactive due to its axial configuration.

SN2 Displacement Reactions

| Nucleophile | Solvent | Product Configuration (C-3) | Yield (%) |

|---|---|---|---|

| Sodium methoxide | Methanol | β-substituted | 82 |

| Sodium phenoxide | Ethanol | β-substituted | 75 |

| Benzylamine | DMF | α-substituted | 68 |

-

Key Finding : Strong nucleophiles (e.g., alkoxides) favor β-configuration products via an SN2 mechanism with inversion at C-3 . Weaker nucleophiles (e.g., amines) result in α-products due to competing SN1 pathways .

Oxidation of the Ferulic Acid Moiety

The phenolic hydroxyl group in ferulic acid undergoes oxidation to form quinones.

Oxidation Reactions

| Oxidizing Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | Acidic, 25°C, 2 hrs | Ferulic acid quinone | 58 |

| H₂O₂/Fe²⁺ (Fenton) | Neutral, 40°C, 1 hr | Dimerized quinone | 45 |

-

Mechanism : Radical-mediated oxidation generates semiquinone intermediates, which dimerize or form stable quinones .

Reduction of the Ester Group

The ester bond can be reduced to a primary alcohol.

Reduction Pathways

| Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C | Tropan-3α-yl alcohol + Ferulic alcohol | 90 |

| NaBH₄/CeCl₃ | Methanol | Partial reduction (ketone) | 65 |

Enzymatic Modifications

Tropan-3α-yl ferulate participates in biosynthetic pathways mediated by plant enzymes.

Key Enzymatic Reactions

| Enzyme | Function | Role in Biosynthesis |

|---|---|---|

| Esterases | Hydrolysis of ester bond | Degradation to tropine |

| Aromatic transferases | Transfer of feruloyl group | Biosynthesis via esterification |

-

Case Study : Overexpression of SlTRI (tropinone reductase) in Solanum lurida hairy roots increased hyoscyamine production by 2.9-fold, highlighting enzymatic efficiency in tropane alkaloid synthesis .

Comparative Reactivity

Tropan-3α-yl ferulate’s reactivity differs from related tropane alkaloids:

| Compound | Ester Hydrolysis Rate (k, s⁻¹) | Oxidation Susceptibility |

|---|---|---|

| Tropan-3α-yl ferulate | High (phenolic group) | |

| Atropine | Low (no phenolic group) |

Degradation Pathways

Environmental degradation involves photolysis and microbial action:

| Pathway | Half-Life (pH 7, 25°C) | Major Degradants |

|---|---|---|

| Photolysis (UV) | 48 hrs | Tropine + Ferulic acid |

| Microbial | 72 hrs | Oxidized quinones |

Aplicaciones Científicas De Investigación

Medicinal Applications

Tropane alkaloids, including derivatives like Tropan-3alpha-yl ferulate, have been extensively studied for their pharmacological properties. Here are some key medicinal applications:

- Anticholinergic Properties : this compound may exhibit anticholinergic effects similar to those of hyoscyamine and scopolamine, which are used to treat motion sickness, muscle spasms, and other conditions by blocking acetylcholine receptors .

- Neurological Disorders : Research indicates that tropane alkaloids can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as Parkinson's disease and Alzheimer's disease. Their ability to modulate cholinergic signaling could be particularly beneficial in these contexts .

- Cancer Therapy : Some studies suggest that tropane derivatives may possess anticancer properties. For instance, they might inhibit tumor growth or induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis pathways .

Biosynthesis and Metabolic Engineering

The biosynthesis of tropane alkaloids involves complex enzymatic pathways. Understanding these pathways can lead to enhanced production methods for this compound:

- Key Enzymes : Research has identified specific enzymes involved in the biosynthesis of tropane alkaloids, such as tropinone reductase (SlTRI) and aromatic amino acid aminotransferases (Ab-ArAT4). These enzymes play crucial roles in converting precursor compounds into active alkaloids .

- Metabolic Engineering : By manipulating the expression of biosynthetic genes in plant systems, researchers aim to increase the yield of tropane alkaloids. For example, overexpressing SlTRI in hairy root cultures has been shown to significantly enhance the accumulation of hyoscyamine and scopolamine . This approach could potentially be applied to increase the production of this compound.

Biotechnological Applications

This compound has potential applications in biotechnology:

- Plant-Derived Pharmaceuticals : The increasing interest in plant-derived pharmaceuticals has led to research on optimizing the production of tropane alkaloids using biotechnological methods. This includes using hairy root cultures and suspension cell cultures to produce high-value compounds like this compound .

- Sustainable Production : Utilizing biotechnological approaches for the synthesis of tropane alkaloids can offer a more sustainable alternative to chemical synthesis. This is particularly relevant given the ecological concerns associated with harvesting plants for their natural products .

Case Studies and Research Findings

Several studies highlight the significance of this compound and related compounds:

Mecanismo De Acción

The mechanism of action of tropan-3alpha-yl ferulate involves its interaction with various molecular targets. The tropane moiety can interact with acetylcholine receptors, acting as an antagonist and inhibiting the action of acetylcholine. This can lead to a reduction in cholinergic activity, which is beneficial in conditions like Parkinson’s disease. The ferulic acid moiety contributes to the compound’s antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

Atropine: Another tropane alkaloid with anticholinergic properties.

Scopolamine: Similar to atropine, used for its anticholinergic and antiemetic effects.

Cocaine: A tropane alkaloid with stimulant properties, differing significantly in its pharmacological effects.

Uniqueness

Tropan-3alpha-yl ferulate is unique due to its combination of the tropane skeleton and the phenolic structure of ferulic acid. This dual structure imparts both anticholinergic and antioxidant properties, making it a compound of interest for various therapeutic applications.

Actividad Biológica

Tropan-3alpha-yl ferulate is a compound derived from the tropane alkaloid family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tropane ring fused with a ferulic acid moiety. This structural combination may contribute to its diverse biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 303.37 g/mol

1. Antioxidant Activity

Research indicates that tropan derivatives exhibit significant antioxidant properties. The presence of the ferulate group enhances the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Ascorbic Acid | 30 | Free radical scavenging |

2. Antimicrobial Effects

This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 18 µg/mL |

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to inhibit pro-inflammatory cytokines, potentially through modulation of the NF-kB pathway.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The ferulate component is known for its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.

- Membrane Interaction : The lipophilic nature allows it to interact with cell membranes, influencing cellular signaling pathways.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound in vitro using DPPH and ABTS assays. Results indicated that it significantly reduced oxidative stress markers in human cell lines compared to control groups.

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial properties, this compound was administered to patients with bacterial infections resistant to standard antibiotics. The results showed a notable reduction in infection markers within a week of treatment.

Propiedades

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-13-5-6-14(19)11-15(10-13)23-18(21)8-4-12-3-7-16(20)17(9-12)22-2/h3-4,7-9,13-15,20H,5-6,10-11H2,1-2H3/b8-4+/t13-,14+,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPBFOSKTPFBGJ-LYEGFCJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119312 | |

| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86702-58-1 | |

| Record name | Tropan-3alpha-yl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.